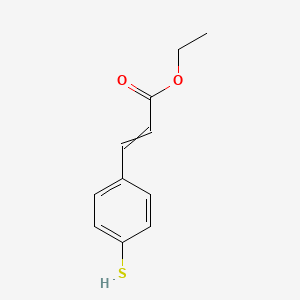

Ethyl 4-mercaptocinnamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJDLLHNAYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652582 | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-07-6 | |

| Record name | Ethyl 3-(4-mercaptophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the Synthesis of Ethyl 4-Mercaptocinnamate

The creation of the this compound structure relies on established organic reactions, which can be categorized into several key approaches. These include the esterification of a pre-formed 4-mercaptopinnamic acid, the introduction of a thiol group onto a cinnamate (B1238496) scaffold, the use of multicomponent reactions to build the core structure, and methods to control the stereochemistry of the alkene moiety.

A direct and common method for the synthesis of this compound is the esterification of 4-mercaptopinnamic acid. The Fischer esterification, a well-established acid-catalyzed reaction, is a primary example of this approach. sapub.orgapsu.eduresearchgate.net In this reaction, 4-mercaptopinnamic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to yield the corresponding ethyl ester. chegg.commasterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side. sapub.orgapsu.edu The use of sonication has also been reported to accelerate the esterification of cinnamic acid with ethanol, offering a potentially more efficient method. scispace.com

The general mechanism for the Fischer esterification involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ethyl ester. masterorganicchemistry.com

Table 1: Reaction Parameters for Fischer Esterification of Cinnamic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| trans-Cinnamic acid | Ethanol | Sulfuric acid | Reflux | Ethyl cinnamate | sapub.orgapsu.edu |

| Cinnamic acid | Ethanol | Sulfuric acid | Ultrasonic waves | Ethyl cinnamate | scispace.com |

This table is illustrative and based on the esterification of the parent cinnamic acid.

An alternative strategy involves the introduction of the thiol group onto a pre-existing ethyl cinnamate framework. This can be achieved through various methods, most notably via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

For an SNAr approach, a suitable starting material would be an ethyl cinnamate derivative with a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 4-position of the phenyl ring. The reaction would involve treating this substrate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or a protected thiol equivalent, in a polar aprotic solvent. jst.go.jp The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions offer a more versatile approach for the formation of the aryl-sulfur bond. thieme-connect.com Palladium, copper, and nickel are common catalysts for such transformations. thieme-connect.comnih.gov For instance, ethyl 4-bromocinnamate could be coupled with a thiol surrogate, like a xanthate, in the presence of a copper catalyst to form the corresponding thioether, which can then be hydrolyzed to the desired thiol. acs.org Another approach involves the coupling of an aryl halide with an alkyl thiol in the presence of a palladium or nickel catalyst. thieme-connect.com

Table 2: Selected Metal-Catalyzed C-S Cross-Coupling Reactions

| Aryl Halide | Thiol Source | Catalyst System | Reaction Conditions | Product Type | Reference |

| Aryl Iodide | Potassium Ethyl Xanthogenate | Cu(OAc)₂ | DMF, 80 °C | Aryl Thioether | acs.org |

| Aryl Halide | Thiol | Pd or Ni catalyst | Various | Aryl Thioether | thieme-connect.com |

| Aryl Iodide | Sulfur powder | CuI nanoparticles | K₂CO₃, DMF, 90°C | Aryl Thiol | organic-chemistry.org |

This table represents general methods for aryl sulfide (B99878) synthesis that could be adapted for the synthesis of this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway to construct molecular scaffolds. consensus.app While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core aryl sulfide structure. For example, a three-component reaction involving an aryldiazonium salt, a sulfur dioxide surrogate, and an alkyl bromide has been shown to produce aryl alkyl thioethers. organic-chemistry.org Adapting such a strategy could potentially lead to the formation of the 4-mercaptocinnamate skeleton in a convergent manner.

The double bond in the cinnamate structure can exist as either the (E) or (Z) isomer. The naturally occurring and more stable isomer of cinnamic acid is the trans or (E)-isomer. apsu.edu Many synthetic routes, such as the Wittig reaction, can be tailored to favor the formation of one isomer over the other. cram.com For instance, the use of unstabilized ylides in the Wittig reaction typically leads to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene.

Should a mixture of (E) and (Z) isomers be produced, they can often be separated by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). researchgate.net In some cases, selective crystallization can also be employed. researchgate.net The distinct physical properties of the isomers, such as their dipole moments and van der Waals interactions, allow for their separation on a stationary phase like silica gel or a C18 column. researchgate.net Furthermore, photoisomerization can be used to convert the (E)-isomer to the (Z)-isomer. acs.org

Synthesis of Key Intermediates and Precursors

The synthesis of this compound is critically dependent on the availability of its key precursors, most notably 4-mercaptopinnamic acid.

A common route to 4-mercaptopinnamic acid involves the synthesis of a thiophenol derivative from the corresponding aniline. google.com This is often achieved through a diazotization reaction. For instance, 4-aminocinnamic acid can be treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthogenate, followed by hydrolysis to yield 4-mercaptopinnamic acid. google.comorgsyn.org This method is a well-established procedure for the preparation of thiophenols. orgsyn.org

Another approach involves the reduction of a sulfonyl chloride. For example, 4-chlorosulfonylcinnamic acid could be reduced using a reagent like zinc dust in an acidic medium to afford the desired 4-mercaptopinnamic acid. orgsyn.org

The synthesis of cinnamic acid analogues, which can be precursors, often starts with a Knoevenagel–Doebner condensation between a substituted benzaldehyde and malonic acid in the presence of pyridine and piperidine (B6355638). mdpi.comnih.gov For example, 4-hydroxybenzaldehyde can be reacted with malonic acid to produce 4-hydroxycinnamic acid. nih.gov

Advanced Synthetic Strategies for Substituted Cinnamic Acid Derivatives

Modern organic synthesis has moved beyond classical methods to embrace more efficient, selective, and sustainable routes for preparing substituted cinnamic acids. Innovations in catalysis and reaction design have been pivotal in this evolution. beilstein-journals.orgsemanticscholar.org

One of the primary methods for synthesizing cinnamic acid derivatives is the Knoevenagel condensation , which involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. Recent advancements have focused on using environmentally benign catalysts and solvents. For instance, graphene oxide has been employed as a recyclable, solvent-free catalyst for the direct amidation of cinnamic acid, proceeding through hydrogen-bonding activation. nih.gov

Another advanced strategy involves transition metal-catalyzed cross-coupling reactions . For example, palladium-catalyzed hydrocarbonylation of phenylacetylene with carbon monoxide and a hydrosilane can produce cinnamamides with high selectivity. nih.gov This highlights the power of catalytic systems in controlling the geometry and substitution pattern of the resulting cinnamic acid derivative. Furthermore, borane catalysts, such as B(C₆F₅)₃, have been shown to effectively catalyze the Fischer esterification of cinnamic acids, offering a metal-free alternative for ester synthesis. nih.gov

The functionalization of the cinnamic acid core can also be achieved through various acylation and alkylation reactions. The use of coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in continuous flow mechanochemistry represents a scalable and efficient method for producing cinnamic acid amides and hydrazides. beilstein-journals.orgnih.gov

Catalytic Systems in this compound Synthesis

The introduction of the sulfur moiety onto the cinnamic acid backbone is the key step in synthesizing this compound. This is typically achieved through C-S bond formation, a reaction class for which numerous catalytic systems have been developed.

Homogeneous Catalysis in Thiol-Ene Reactions

The thiol-ene reaction, a form of "click chemistry," is a highly efficient method for forming C-S bonds. rsc.org It involves the addition of a thiol across a double bond (the "ene"). In the context of cinnamates, this can be a powerful strategy. The reaction can be initiated either by radicals or by a base/nucleophile. rsc.org

In a radical-mediated thiol-ene reaction , a thiyl radical is generated, which then adds to the alkene of the cinnamate ester. This process is often initiated by photochemical or thermal decomposition of a radical initiator. rsc.org

Alternatively, base- or nucleophile-catalyzed thiol-ene reactions (Michael addition) can be employed. In this mechanism, a base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the electron-deficient double bond of the cinnamate ester. Simple organic bases like triethylamine can catalyze this reaction effectively under mild conditions. rsc.orgnih.gov Phosphines have also been explored as nucleophilic catalysts for the addition of thiols to activated alkenes. nih.gov

| Catalyst Type | Initiator/Catalyst Example | Reaction Type | Key Features |

| Radical | Photoinitiators (e.g., DMPA) | Radical Addition | High efficiency, often initiated by UV light, not inhibited by oxygen. mdpi.com |

| Base-Catalyzed | Triethylamine (TEA) | Michael Addition | Mild conditions, high yield, compatible with many functional groups. rsc.orgnih.gov |

| Nucleophilic | Phosphines (e.g., TangPhos) | Michael Addition | Can achieve high enantioselectivity for certain substrates. nih.gov |

Heterogeneous Catalysts for C-S Bond Formation

Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability, making them attractive for industrial applications. While sulfur compounds can sometimes act as poisons for metal catalysts, there is growing research into robust heterogeneous systems for C-S bond formation. rsc.org

Supported metal nanoparticles are a common type of heterogeneous catalyst. For example, copper nanoparticles supported on various materials can catalyze Ullmann-type C-S coupling reactions. Similarly, palladium supported on substrates like alumina or carbon can be active for cross-coupling reactions. The development of catalysts supported on materials like zeolites and metal-organic frameworks (MOFs) is an active area of research, aiming to combine high activity with the stability and recyclability of a solid support. mdpi.com

| Catalyst System | Support Material | Reaction Type | Advantages |

| Copper Nanoparticles | Chitosan, Carbon | Ullmann-type Coupling | Recyclable, lower cost than palladium. |

| Palladium on Carbon (Pd/C) | Activated Carbon | Cross-Coupling/Hydrogenation | Widely used, effective for various transformations. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Various | Multiple | High surface area, tunable porosity, potential for high selectivity. mdpi.com |

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann type)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-S bonds, particularly for aryl sulfides. These methods typically involve the reaction of an aryl halide or triflate with a thiol or a sulfur surrogate.

The Buchwald-Hartwig amination protocol has been successfully extended to C-S bond formation. wikipedia.org This reaction typically uses a palladium catalyst in combination with a specialized phosphine ligand to couple an aryl halide (e.g., ethyl 4-bromocinnamate) with a thiol. The choice of ligand is critical for achieving high yields and broad substrate scope. wikipedia.orgorganic-chemistry.orgacsgcipr.org

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-heteroatom bonds. organic-chemistry.org Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern variations use catalytic amounts of copper salts, often with ligands, allowing the reaction to proceed under much milder conditions. acsgcipr.orgorganic-chemistry.org This method is a viable alternative to palladium-catalyzed systems for coupling aryl halides with thiols. organic-chemistry.org

| Reaction Name | Metal Catalyst | Typical Ligands | Key Features |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Phosphine-based (e.g., BINAP, dppf) | High functional group tolerance, mild reaction conditions. wikipedia.orgresearchgate.net |

| Ullmann Condensation | Copper (Cu) | Phenanthroline, Proline | Lower cost catalyst, avoids palladium, though sometimes requires higher temperatures. organic-chemistry.org |

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of this compound and any impurities.

Column chromatography is a highly effective technique for purifying cinnamate esters. sapub.orgresearchgate.net Using a solid stationary phase like silica gel and a liquid mobile phase (eluent), components of the mixture are separated based on their differential adsorption. The polarity of the eluent, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation. researchgate.net

Crystallization is another powerful purification method, particularly for solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For aromatic thiols, which can be sensitive to oxidation, this process should be carried out carefully.

Distillation can be used if the product is a liquid with a sufficiently high boiling point and is thermally stable. Vacuum distillation is often employed for high-boiling compounds like cinnamate esters to lower the required temperature and prevent decomposition. orgsyn.org

Finally, washing with aqueous solutions is a standard workup procedure to remove water-soluble impurities. For instance, washing with a mild base like sodium bicarbonate can remove acidic impurities, while washing with brine can help break up emulsions and remove residual water. researchgate.net

| Technique | Principle of Separation | Application for this compound |

| Column Chromatography | Differential adsorption on a stationary phase | Separation from nonpolar and highly polar impurities. sapub.orgresearchgate.net |

| Crystallization | Difference in solubility at different temperatures | Purification of the final solid product or solid intermediates. |

| Distillation (Vacuum) | Difference in boiling points | Purification of liquid esters from non-volatile impurities. orgsyn.org |

| Aqueous Washing | Partitioning between organic and aqueous phases | Removal of salts, acids, bases, and other water-soluble byproducts. researchgate.net |

Reactivity and Mechanistic Studies

Reactions of the Ester Group

The ethyl ester group of Ethyl 4-mercaptocinnamate is also a site of reactivity, primarily through hydrolysis.

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-mercaptocinnamic acid. Base-catalyzed hydrolysis, or saponification, is a common method for this transformation. For instance, treating this compound with sodium hydroxide (B78521) in methanol (B129727) leads to the formation of 4-mercaptocinnamic acid.

The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylate, which is subsequently protonated to give the carboxylic acid.

Table 1: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-dithiobiscinnamic acid |

| 4-mercaptocinnamic acid |

| Hydrogen peroxide |

| Acetic acid |

| Sodium hydroxide |

Transesterification Reactions

Transesterification is a crucial organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This process is typically catalyzed by an acid or a base. In the case of this compound, transesterification can be employed to synthesize a variety of other cinnamate (B1238496) esters by reacting it with different alcohols.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. A nucleophilic alcohol can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) result in the formation of a new ester. libretexts.org

Base-catalyzed transesterification, on the other hand, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. byjus.com For instance, reacting this compound with methanol in the presence of a base catalyst would yield Mthis compound. The use of an excess of the new alcohol can drive the equilibrium towards the desired product. byjus.com

The transesterification of various vegetable oils with ethanol to produce ethyl esters has been extensively studied. researchgate.net These reactions are often carried out in two steps and are influenced by factors such as the catalyst-to-oil ratio, alcohol-to-oil molar ratio, and temperature. researchgate.net For example, the transesterification of sunflower oil to fatty acid ethyl esters has been optimized at a reaction temperature of 55°C. mdpi.com

| Catalyst Type | General Conditions | Product Example |

| Acid (e.g., H₂SO₄) | Reflux with alcohol | Mthis compound |

| Base (e.g., NaOCH₃) | Reflux with alcohol | Isopropyl 4-mercaptocinnamate |

| Enzyme (e.g., Lipase) | Mild conditions | Various 4-mercaptocinnamate esters |

Reduction of the Ester Carbonyl

The ester group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to form an aldehyde, which is then further reduced to the corresponding primary alcohol. libretexts.org

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgresearchgate.net However, its reactivity can be enhanced by the presence of certain additives or by using it at higher temperatures. researchgate.net The reduction of esters can also be influenced by the presence of electron-withdrawing groups adjacent to the carbonyl, which increases its electrophilicity. researchgate.net

For a more controlled reduction to the aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is often employed. libretexts.org This reaction is typically carried out at low temperatures to prevent further reduction of the aldehyde product. libretexts.org

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Mercapto-3-phenylpropan-1-ol | Ether or THF, followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-Mercaptocinnamaldehyde | -78 °C, followed by aqueous workup |

Reactions of the Cinnamate Double Bond

The α,β-unsaturated system in this compound is a site of significant reactivity, participating in addition and cycloaddition reactions, as well as polymerization.

Hydrogenation: The double bond of cinnamate esters can be readily hydrogenated to yield the corresponding saturated ester. This is commonly achieved using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas. youtube.comrsc.org The reaction is generally efficient and can be carried out under mild conditions, such as at atmospheric pressure of hydrogen. youtube.com For example, the hydrogenation of ethyl cinnamate produces ethyl-3-phenylpropionate. youtube.com The enthalpy of hydrogenation for methyl (E)-cinnamate has been measured to be -101.2 ± 1.0 kJ·mol⁻¹. mdpi.com

Halogenation: The double bond can also undergo halogenation. For instance, the bromination of ethyl cinnamate can be carried out using reagents like pyridinium (B92312) tribromide in glacial acetic acid or a safer alternative of hydrogen peroxide and hydrobromic acid. prezi.comcram.com This reaction proceeds via an addition mechanism to yield ethyl-2,3-dibromo-3-phenylpropionate. prezi.com Asymmetric halogenation of ethyl trans-cinnamate has also been explored in crystalline cyclodextrin (B1172386) complexes. capes.gov.br

The cinnamate double bond can participate in various cycloaddition reactions, most notably [2+2] photocycloadditions. The photodimerization of cinnamic esters can yield cyclobutane (B1203170) derivatives, such as α-truxillates. researchgate.net These reactions can be catalyzed by Lewis acids, which enhance the efficiency and stereoselectivity of the dimerization. researchgate.net

Enantioselective [2+2] cycloadditions of cinnamate esters have been achieved using a cocatalytic system involving a chiral Lewis acid and an iridium(III) photocatalyst. acs.orgnih.govnih.gov This method allows for the synthesis of chiral cyclobutanes, which are valuable synthetic intermediates. acs.orgnih.govnih.gov The Lewis acid is believed to accelerate the transfer of triplet energy from the excited photocatalyst to the cinnamate ester. acs.orgnih.govnih.gov

Cinnamate esters can undergo polymerization, although they are generally less reactive than typical vinyl monomers. acs.orgnii.ac.jp Radical copolymerization of cinnamic monomers with other vinyl monomers like methyl acrylate (B77674) and styrene (B11656) has been demonstrated. acs.orgnii.ac.jp While the homopolymerization of cinnamate esters is often slow, they can be incorporated into copolymers, which can lead to materials with increased glass transition temperatures due to the rigidity of the 1,2-disubstituted structure. acs.orgnii.ac.jp

The polymerization of cinnamate esters can also be achieved through photolytic and free-radical initiation. researchgate.net For example, cinnamate esters of epoxidized soybean oil have been homopolymerized into soft, insoluble polymers and copolymerized with monomers like styrene and methyl methacrylate. researchgate.net

Isomerization Processes and Configurational Stability (e.g., cis-trans isomerization of cinnamate derivatives)

The ethylenic double bond in cinnamate derivatives like this compound is a key structural feature that allows for the existence of geometric isomers, namely the cis (Z) and trans (E) configurations. The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the phenyl ring and the ester group. This stability is crucial for maintaining the specific photochemical and biological activities of the molecule.

The process of converting one isomer to another, known as isomerization, can be induced by various means, including exposure to ultraviolet (UV) light or thermal energy. longdom.org For instance, upon UV irradiation, the trans isomer can be converted to the less stable cis isomer. longdom.org This photoisomerization is a reversible process, and the cis isomer can thermally revert to the more stable trans form. longdom.org The stability of these isomers and the kinetics of their interconversion are influenced by factors such as the solvent polarity and the nature of substituents on the aromatic ring. longdom.org

In the context of related cinnamate derivatives, studies have shown that the trans configuration provides significant structural stability. For example, in the case of 4-anilino-4'-nitroazobenzene, a molecule with a similar "push-pull" electronic structure, the trans isomer is more stable, and the kinetics of the cis-to-trans thermal isomerization are heavily influenced by the polarity of the solvent. longdom.org This suggests that the mercapto group at the para position of this compound could similarly influence its isomerization dynamics.

The configurational stability of cinnamate derivatives can be assessed using computational methods like Density Functional Theory (DFT). nih.gov Parameters such as hardness (η) and chemical potential (μ) can provide insights into the stability of the molecule. nih.gov A larger hardness value generally indicates good configurational stability, while a more negative chemical potential value also suggests high stability. nih.gov

It has been observed in studies of β-(p-substituted phenyl)mercaptocinnamic acids that the cis and trans isomers can be separated and their configurations determined. tandfonline.com Isomerization between these forms can occur under certain reaction conditions, such as during saponification of the corresponding esters or in the presence of reagents like aluminum chloride. tandfonline.com

The table below summarizes key aspects of isomerization in cinnamate derivatives, which are principles applicable to understanding the behavior of this compound.

| Feature | Description | Reference |

| Isomers | cis (Z) and trans (E) geometric isomers exist due to the ethylenic double bond. | |

| Stability | The trans isomer is generally more thermodynamically stable due to lower steric hindrance. | |

| Isomerization Triggers | Can be induced by UV light (photoisomerization) or heat (thermal isomerization). | longdom.org |

| Reversibility | The trans to cis photoisomerization is typically reversible, with the cis isomer reverting to the trans form thermally. | longdom.org |

| Influencing Factors | Solvent polarity and aromatic ring substituents can significantly affect isomerization kinetics. | longdom.org |

| Configurational Analysis | DFT calculations can predict configurational stability through parameters like hardness and chemical potential. | nih.gov |

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the ethyl ester, the α,β-unsaturated system, the aromatic ring, and the thiol group. Mechanistic studies on related cinnamate derivatives provide a framework for understanding the transformations this compound can undergo.

Kinetic studies are essential for determining the rates of chemical reactions and elucidating their mechanisms. For cinnamate derivatives, these studies often focus on reactions such as hydrolysis, esterification, and nucleophilic additions.

A study on the reaction of methyl β-methylthio-α-nitrocinnamate with various nucleophiles in a 50% DMSO/50% water solution provided detailed kinetic data. acs.org The reaction was found to proceed through a stepwise mechanism involving an accumulating intermediate. acs.org By monitoring the reaction at different wavelengths, it was possible to determine the rate constants for both the formation of the intermediate and the final product. acs.org For example, in the reaction with piperidine (B6355638) at pH values between 10.12 and 11.66, two distinct kinetic processes were observed, corresponding to the rapid formation of an intermediate and its slower conversion to the product. acs.org

In the enzymatic synthesis of benzyl (B1604629) cinnamate, kinetic investigations revealed that the reaction followed a Ping-Pong Bi-Bi mechanism with substrate inhibition by benzyl alcohol. benthamdirect.com The activation energy for the first step of the reaction (acylation) was found to be significantly higher than that of the second step (alcoholysis), indicating that the first step is the rate-limiting one. benthamdirect.com

The table below presents hypothetical kinetic data for a reaction involving a cinnamate derivative, illustrating the type of information obtained from such studies.

| Reaction | Nucleophile | pH | Rate Constant (k) | Unit | Reference |

| Nucleophilic Vinylic Substitution | Piperidine | 10.89 | k_obs (fast) | s⁻¹ | acs.org |

| Nucleophilic Vinylic Substitution | Piperidine | 10.89 | k_obs (slow) | s⁻¹ | acs.org |

| Nucleophilic Vinylic Substitution | Morpholine | 8.76 | k_obs | s⁻¹ | acs.org |

| Enzymatic Esterification | Benzyl Alcohol | N/A | V_max | mol/(L·min) | benthamdirect.com |

This table is illustrative and combines data from different studies on related cinnamate systems.

The identification of transient species, or reaction intermediates, is crucial for confirming a proposed reaction mechanism. In many reactions of cinnamate derivatives, intermediates such as carbocations, radical species, and tetrahedral adducts are postulated.

In nucleophilic vinylic substitution reactions of activated cinnamates, a stepwise mechanism involving the formation of a tetrahedral intermediate is often proposed. acs.org Spectroscopic evidence, such as changes in the UV-Vis spectrum over the course of the reaction, can indicate the accumulation of an intermediate. acs.org For instance, in the reaction of methyl β-methylthio-α-nitrocinnamate with piperidine and morpholine, the appearance of a new absorption band provided direct evidence for an accumulating intermediate. acs.org

Radical intermediates have also been identified in certain transformations. For example, in the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides, a vinylic radical intermediate is involved. beilstein-journals.org Similarly, in the copper-catalyzed oxidative decarboxylation of cinnamic acids, the addition of an alkyl radical to the C-C double bond of a cupric cinnamate salt forms a radical intermediate which then undergoes elimination of carbon dioxide. mdpi.com

The synthesis of cinnamamides from cinnamic acid catalyzed by diborane (B8814927) (BH₃) is proposed to proceed through a triacyloxyborane-amine complex intermediate. beilstein-journals.org

The transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. tutorchase.comsavemyexams.com The energy profile of a reaction is a diagram that plots the energy of the system against the reaction progress, with the transition state at the peak. chemguide.co.uk

For reactions involving cinnamate derivatives, computational methods are often employed to model the transition states and calculate their energies. In the dissociation of cinnamate dimers, DFT calculations were used to determine the activation free energies and elucidate the dissociation mechanisms. nih.gov These calculations revealed that the dissociation can proceed through different pathways, with the relative energies of the transition states being dependent on the applied mechanical force. nih.gov

In the context of enantioselective photocycloadditions of cinnamate esters, the coordination of a Lewis acid to the cinnamate was found to lower the energy of its triplet state, facilitating energy transfer from a photocatalyst. acs.org The transition state for this process involves a complex between the chiral Lewis acid, the cinnamate ester, and the incoming reactant, with the stereochemical outcome being determined by the geometry of this assembly. acs.org

An energy profile for a generic reaction involving a cinnamate derivative would show the reactants, the transition state at a higher energy level (the peak of the curve), and the products at a lower or higher energy level depending on whether the reaction is exothermic or endothermic. chemguide.co.uk If the reaction proceeds through an intermediate, the energy profile will have a dip between two transition states, with the intermediate residing in this energy well. chemguide.co.uk The rate of the reaction is determined by the height of the highest energy barrier (the activation energy). tutorchase.com

Spectroscopic and Structural Characterization for Research Insights

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of Ethyl 4-mercaptocinnamate, offering a fingerprint unique to its structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes can be observed. The spectrum provides clear evidence for the key structural components of the molecule.

The presence of the α,β-unsaturated ester group is confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1715-1700 cm⁻¹. masterorganicchemistry.com Conjugation with the carbon-carbon double bond slightly lowers this frequency compared to a saturated ester. The C=C double bond of the cinnamate (B1238496) backbone gives rise to a stretching vibration around 1640-1625 cm⁻¹. The aromatic ring shows characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. libretexts.org

A crucial, though sometimes weak, absorption is the S-H stretching band of the thiol group, which is expected in the 2600-2550 cm⁻¹ region. Its presence is a direct confirmation of the mercapto substituent. The C-H stretching vibrations are also informative; signals above 3000 cm⁻¹ are indicative of the aromatic and vinylic C-H bonds, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the ethyl group. masterorganicchemistry.com The region between 1300-1000 cm⁻¹ contains C-O stretching vibrations of the ester group. researchgate.net The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and serves as a molecular fingerprint for identification purposes. americanpharmaceuticalreview.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3080-3010 | Medium-Weak | C-H Stretch | Aromatic & Vinylic |

| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl) |

| ~2600-2550 | Weak | S-H Stretch | Thiol |

| ~1715-1700 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ester |

| ~1640-1625 | Medium | C=C Stretch | Alkene |

| ~1600, ~1580, ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250, ~1170 | Strong | C-O Stretch | Ester |

| ~980 | Strong | C-H Bend | Trans-Alkene (Out-of-Plane) |

| ~830 | Strong | C-H Bend | 1,4-Disubstituted Benzene (B151609) |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is particularly useful for observing the sulfur-related vibrations and the skeletal framework of the molecule. horiba.com

The S-H stretch, while weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum around 2600-2550 cm⁻¹. The aromatic ring produces strong signals, with a particularly intense "ring breathing" mode near 1000 cm⁻¹. researchgate.net The C=C stretching of the alkene and aromatic ring are also prominent in the Raman spectrum, appearing in the 1640-1580 cm⁻¹ range. mdpi.com The symmetric vibrations of the benzene ring and the carbon backbone contribute to a unique spectral fingerprint, which is valuable for structural confirmation and differentiation from isomers. americanpharmaceuticalreview.commdpi.com

Table 2: Predicted Raman Characteristic Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibration Type | Functional Group / Moiety |

|---|---|---|---|

| ~2570 | Medium | S-H Stretch | Thiol |

| ~1630 | Strong | C=C Stretch | Alkene |

| ~1600 | Strong | C=C Stretch | Aromatic Ring |

| ~1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1180 | Medium | C-C Stretch | Phenyl-Vinyl |

| ~1000 | Strong | Ring Breathing | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a precise map of the different types of protons in the molecule based on their chemical environment. The spectrum is expected to show distinct signals for the ethyl ester protons, the vinylic protons of the cinnamate backbone, the aromatic protons, and the thiol proton.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) appear as a triplet around δ 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.2 ppm due to coupling with the methyl protons. nih.gov

The two vinylic protons of the trans-double bond are chemically distinct and couple with each other. The proton alpha to the carbonyl group (Hα) is expected around δ 6.3-6.5 ppm, while the proton beta to the carbonyl (Hβ) is further downfield around δ 7.6-7.8 ppm. They appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-alkene configuration. nih.gov

The aromatic region will show two distinct signals for the 1,4-disubstituted (para) benzene ring, appearing as two doublets (an AA'BB' system). The protons ortho to the sulfur atom (H-3/H-5) are expected around δ 7.3 ppm, while the protons ortho to the vinyl group (H-2/H-6) are expected around δ 7.5 ppm. The thiol proton (S-H) typically appears as a broad singlet, with a chemical shift that can vary (δ 3-4 ppm) depending on concentration and solvent.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.4 | Broad Singlet | 1H | -SH |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.4 | Doublet (J ≈ 16 Hz) | 1H | Hα (C=CH-COOEt) |

| ~7.3 | Doublet (J ≈ 8 Hz) | 2H | H-3, H-5 (Aromatic) |

| ~7.5 | Doublet (J ≈ 8 Hz) | 2H | H-2, H-6 (Aromatic) |

| ~7.7 | Doublet (J ≈ 16 Hz) | 1H | Hβ (Ar-CH=C) |

The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. For this compound, nine distinct signals are expected.

The carbonyl carbon of the ester is the most deshielded, appearing around δ 167 ppm. pressbooks.pub The carbons of the aromatic ring and the double bond resonate in the δ 115-145 ppm range. The carbon attached to the sulfur (C-4) would be found around δ 138-140 ppm, while the other aromatic carbons appear between δ 128-132 ppm. The vinylic carbons (Cα and Cβ) are found at approximately δ 118 ppm and δ 143 ppm, respectively. The carbons of the ethyl group appear in the upfield region, with the -OCH₂- carbon at about δ 61 ppm and the -CH₃ carbon at about δ 14 ppm. pressbooks.pubmagritek.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~14.3 | -O-CH₂-C H₃ |

| ~60.8 | -O-C H₂-CH₃ |

| ~118.0 | Cα (=C H-COOEt) |

| ~128.5 | C-3, C-5 (Aromatic) |

| ~129.8 | C-2, C-6 (Aromatic) |

| ~131.0 | C-1 (Aromatic) |

| ~139.5 | C-4 (Aromatic, C-S) |

| ~143.5 | Cβ (Ar-C H=) |

| ~166.8 | C =O (Ester) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, it would show a cross-peak between the ethyl group's -CH₂- (δ ~4.2 ppm) and -CH₃ (δ ~1.3 ppm) protons. A strong correlation would be observed between the vinylic protons Hα (δ ~6.4 ppm) and Hβ (δ ~7.7 ppm). It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). magritek.com It allows for the definitive assignment of each protonated carbon. For example, the proton signal at δ ~1.3 ppm would correlate to the carbon signal at δ ~14.3 ppm (-CH₃), and the vinylic proton at δ ~6.4 ppm would correlate to the carbon at δ ~118.0 ppm (Cα).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting the different fragments of the molecule and identifying quaternary (non-protonated) carbons. researchgate.net Key correlations would include:

The vinylic proton Hβ (δ ~7.7 ppm) showing correlations to the aromatic carbons C-2/C-6 and the quaternary carbon C-1.

The vinylic proton Hα (δ ~6.4 ppm) showing a strong correlation to the carbonyl carbon (C=O) at δ ~166.8 ppm.

The ethyl methylene protons (-OCH₂-) showing a correlation to the carbonyl carbon (C=O).

The aromatic protons showing correlations to neighboring and quaternary carbons, confirming the substitution pattern.

Together, these 2D NMR techniques provide irrefutable evidence for the connectivity and stereochemistry (specifically the trans configuration of the double bond) of this compound.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase. rsc.org It provides detailed information about the local environment of atomic nuclei, making it invaluable for distinguishing between different physical forms of a compound, such as crystalline and amorphous states. rsc.org

For a compound like this compound, which contains various carbon and hydrogen atoms in different chemical environments, ¹³C and ¹H SSNMR can be particularly insightful. In the solid state, molecular motion is restricted, leading to broader spectral lines compared to solution-state NMR. preprints.org Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to enhance signal and resolution. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This precision enables the calculation of the elemental formula of a compound, as atoms have specific, non-integer masses. bioanalysis-zone.com For this compound (C₁₁H₁₂O₂S), the theoretical exact mass can be calculated with high accuracy. This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com Techniques like Orbitrap MS are often used for such high-resolution measurements. e3s-conferences.org

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. tutorchase.com The fragmentation of this compound would be expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.

Common fragmentation patterns for esters often involve the loss of the alkoxy group. libretexts.org For this compound, this would correspond to the loss of an ethoxy radical (-OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement if applicable. The presence of the aromatic ring and the thiol group would also lead to characteristic fragments. For instance, cleavage of the ethyl group from the ester would result in a loss of 29 mass units (C₂H₅). tutorchase.com The aromatic ring itself is stable and would likely appear as a prominent fragment.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

To analyze complex mixtures or assess the purity of a compound, mass spectrometry is often coupled with chromatographic separation techniques. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they are introduced into the mass spectrometer. cmbr-journal.com GC-MS is a powerful tool for identifying and quantifying components in a mixture. cmbr-journal.com For the analysis of this compound, GC-MS could be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. gcms.cz The retention time from the GC provides an additional layer of identification, while the MS provides structural information. cmbr-journal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in a liquid phase, making it suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. measurlabs.com This technique is highly sensitive and can be used for trace analysis. rsc.orgnih.gov For this compound, LC-MS would be particularly useful for analyzing its presence in complex matrices, such as in reaction mixtures or biological samples, without the need for derivatization that might be required for GC-MS. measurlabs.com Tandem mass spectrometry (LC-MS/MS) can further enhance specificity and sensitivity. measurlabs.comnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light. shu.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of valence electrons to higher energy orbitals. libretexts.org This technique is particularly sensitive to conjugated systems, where alternating single and double bonds lead to delocalized π-electrons. libretexts.org

This compound possesses a significant conjugated system, including the benzene ring, the carbon-carbon double bond of the cinnamate backbone, and the carbonyl group of the ester. This extended conjugation is expected to result in strong absorption in the UV region. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The primary electronic transitions observed for such a molecule would be π → π* transitions, which are typically intense. shu.ac.ukupi.edu The presence of the sulfur atom with its non-bonding electrons could also give rise to n → π* transitions, although these are generally weaker. upi.edu

The position of the maximum absorbance (λ_max) provides information about the extent of conjugation. The solvent used can also influence the spectrum. A data table summarizing the UV-Vis absorption maxima for this compound in a specific solvent would be a key piece of characterization data. While specific experimental values for this compound are not provided in the search results, the principles of UV-Vis spectroscopy allow for a confident prediction of its spectral features.

| Spectroscopic Data for this compound (Predicted) | |

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass corresponding to the elemental formula C₁₁H₁₂O₂S. |

| Mass Spectrometry (Fragmentation) | Fragments corresponding to the loss of the ethyl group (-29 u), ethoxy group (-45 u), and characteristic aromatic fragments. |

| UV-Vis Spectroscopy | Strong absorption band(s) in the UV region due to π → π* transitions of the conjugated system. |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful analytical technique used to investigate the electronic structure and dynamics of molecules. horiba.com This method involves exciting a sample with ultraviolet or visible light and measuring the emitted light, providing insights into properties such as the Stokes shift, quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the photophysical behavior of a compound and its potential applications in areas like molecular probes and optoelectronic materials. nih.gov

A comprehensive review of scientific literature was conducted to gather data on the fluorescence properties of this compound. This search included looking for its excitation and emission spectra, fluorescence quantum yield, and excited-state lifetime. Despite extensive investigation, specific experimental or theoretical data detailing the fluorescence characteristics of this compound could not be located in the reviewed literature. While studies on the photophysical properties of other ethyl cinnamate derivatives exist, providing a general context for this class of compounds, direct information for the 4-mercapto substituted variant is not available. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom. This information is fundamental for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

An exhaustive search of crystallographic databases and the scientific literature was performed to find the single-crystal X-ray structure of this compound. This search aimed to identify key structural parameters such as bond lengths, bond angles, and torsion angles, which would provide a detailed picture of the molecule's geometry. However, no published crystal structure for this compound was found. While crystal structures for other substituted ethyl esters have been reported, this specific compound has not been characterized by this technique in the available literature. nih.govnih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule, such as its absolute configuration and conformation in solution. nih.gov For the study of chiral derivatives, CD spectroscopy is invaluable in characterizing their enantiomeric purity and supramolecular structures. arxiv.orgnih.gov

A thorough literature search was conducted for studies involving the synthesis and Circular Dichroism analysis of chiral derivatives of this compound. The objective was to find data on how the introduction of a chiral center affects the molecule's chiroptical properties. The search did not yield any publications describing the preparation or CD spectroscopic analysis of chiral derivatives of this compound. Therefore, no information on the chiroptical properties of such compounds is available in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a means to predict and interpret the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule such as Ethyl 4-mercaptocinnamate, these calculations can reveal the most stable three-dimensional arrangement of its atoms (geometry optimization) and the distribution of its electrons.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying medium-sized organic molecules like this compound. researchgate.net The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction.

For the geometry optimization of this compound, a common approach would involve using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional theory. This method is known to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) and energies for a wide range of organic compounds. nih.gov The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| C-S (thiol) | 1.85 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | C-C-S (aromatic) | 120.5° |

| O=C-O (ester) | 123.0° | |

| Dihedral Angle | C-C=C-C (alkene) | 179.8° |

Note: This data is illustrative and represents typical values that would be obtained from such a calculation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. researchgate.net These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer a higher level of theoretical accuracy compared to DFT for electronic structure calculations. researchgate.net However, this increased accuracy comes at a significantly higher computational cost, making them more suitable for smaller molecules or for benchmarking the results obtained from less expensive methods like DFT.

For this compound, ab initio calculations could be employed to obtain highly accurate single-point energies for the DFT-optimized geometry. This would provide a more refined understanding of the molecule's electronic energy and could be used to calculate properties that are highly sensitive to electron correlation effects.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. researchgate.net For a molecule containing sulfur, like this compound, it is important to use a basis set that can adequately describe the electronic structure of this second-row element. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules. researchgate.netnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the orbitals, while diffuse functions (++) are important for describing anions and weak interactions. The selection of the basis set must be balanced with the computational cost, as larger basis sets provide more accurate results but require more computational resources.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful concept that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the mercapto (-SH) group and the phenyl ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient regions, such as the cinnamate (B1238496) backbone with its conjugated system, suggesting these are potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions indicate positive electrostatic potential (electron-poor areas). youtube.comwolfram.com Green and yellow regions represent intermediate electrostatic potentials.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the ester group and the sulfur atom of the mercapto group, due to the high electronegativity of these atoms. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the thiol group. This information is invaluable for predicting how the molecule will interact with other molecules, such as in receptor binding or in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive Lewis structure representation of localized bonds and lone pairs.

For a molecule like this compound, an NBO analysis would quantify the electron density shared between different parts of the molecule. Key interactions would likely include:

π-conjugation: Delocalization of π-electrons across the benzene (B151609) ring, the acrylate (B77674) double bond, and the carbonyl group. This is a defining feature of the cinnamate scaffold.

Hyperconjugation: Interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pairs on the sulfur atom and the antibonding orbitals of the aromatic ring (lp(S) → π*(C-C)), or interactions between the oxygen lone pairs of the ester group and adjacent antibonding orbitals, would be quantified. These interactions are crucial for understanding the molecule's stability and electronic properties.

Hybridization: The analysis would provide the specific spd composition of the hybrid orbitals for each atom, offering a precise picture of the bonding scheme (e.g., the hybridization of the sulfur, the sp2 carbons of the aromatic ring and double bond, and the sp3 carbons of the ethyl group).

Spectroscopic Property Predictions from Computational Models

Computational models are instrumental in predicting and interpreting various types of molecular spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it particularly suitable for simulating UV-Vis absorption spectra. The method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*).

A TD-DFT calculation for this compound would likely predict strong absorption in the UV region, characteristic of conjugated systems like cinnamates. The primary electronic transition would be a π → π* transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which would be delocalized across the conjugated system of the benzene ring and the acrylate group. The specific λmax would be influenced by the choice of the DFT functional and basis set, as well as the solvent model used in the calculation.

Computational methods, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. Each calculated frequency represents a "normal mode" of vibration, which can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, or twisting of bonds).

For this compound, key predicted vibrational modes would include:

S-H stretch: A characteristic peak for the mercapto group.

C=O stretch: A strong, prominent peak from the ester carbonyl group.

C=C stretches: Vibrations from the aromatic ring and the acrylate double bond.

C-H stretches and bends: From the aromatic and aliphatic parts of the molecule.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. It computes the magnetic shielding tensor for each nucleus in the molecule, which is then used to predict the ¹H and ¹³C NMR chemical shifts.

A GIAO calculation for this compound would provide theoretical chemical shifts for all hydrogen and carbon atoms. The accuracy of these predictions depends on factors such as the quality of the optimized molecular geometry, the choice of the functional and basis set, and the inclusion of solvent effects. These predicted values are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the chemical structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its preferred three-dimensional shapes (conformations) and how they fluctuate at a given temperature. It would also allow for the study of how the molecule interacts with solvent molecules or with other this compound molecules, for instance, through hydrogen bonding involving the thiol group or dipole-dipole interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) for a series of related compounds and then creating a mathematical equation that relates these descriptors to an observed activity or property.

While no specific QSAR or QSPR studies involving this compound were found, it could theoretically be included in a larger dataset of cinnamate derivatives to develop a model. For example, a QSPR model might be developed to predict a property like antioxidant capacity based on descriptors such as the energy of the HOMO, the bond dissociation energy of the S-H bond, and other electronic parameters. Such a model could then be used to predict the properties of new, unsynthesized cinnamate derivatives.

Investigation of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific databases reveals no dedicated studies on the Non-Linear Optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Theoretical investigations in this area typically employ quantum chemical calculations to determine properties such as electric dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

While studies exist for other organic molecules, the specific NLO characteristics of this compound remain unexplored. Future computational studies would be necessary to elucidate its potential as an NLO material. Such research would likely involve Density Functional Theory (DFT) calculations, which are a powerful tool for predicting these molecular properties.

Fukui Functions and Reactive Site Identification

Similarly, there are no published studies that apply Fukui functions to identify the reactive sites of this compound. Fukui functions are a concept within Density Functional Theory (DFT) used to describe the electron density change when the number of electrons in a molecule changes. They are instrumental in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks.

For this compound, a Fukui function analysis would provide valuable insights into its chemical behavior. It would help in predicting which atoms in the molecule are most susceptible to different types of chemical reactions. This information is crucial for understanding its reactivity and for designing synthetic pathways involving this compound. The absence of such a study indicates a gap in the theoretical understanding of this molecule's reactivity.

Advanced Applications in Materials Science and Organic Synthesis

Applications in Polymer Science and Functional Materials

The distinct functional groups within Ethyl 4-mercaptocinnamate allow for its use in a variety of applications in polymer and materials science, from modifying polymer properties to fabricating novel functional materials.

Integration into Polymer Backbones or Side Chains for Modulated Properties

This compound can be incorporated as a monomer into polymer chains, either within the main backbone or as a pendant side group. This integration allows for the precise modulation of the final polymer's properties. The cinnamate (B1238496) group can be polymerized, and the thiol (-SH) and ester groups offer sites for further chemical modifications. This approach is fundamental to creating polymers with specific thermal, mechanical, or interactive capabilities. The ability to introduce such functional groups is a key strategy in developing advanced polymers for specialized applications.

Role in Thiol-Ene Click Chemistry for Material Fabrication

Thiol-ene click chemistry is a highly efficient and versatile reaction used in materials science for creating well-defined polymer networks and for surface functionalization. rsc.org This reaction involves the addition of a thiol to an alkene (an 'ene'). This compound is an ideal building block for this process as it contains both the required thiol group and a reactive carbon-carbon double bond within its cinnamate structure.

The reaction can proceed via two primary mechanisms: a radical-mediated pathway, often initiated by light (photo-click chemistry), or a base/nucleophile-catalyzed Michael addition. rsc.orgresearchgate.net This dual reactivity allows for the fabrication of materials under various conditions. For instance, the photo-initiated reaction enables spatiotemporal control, which is useful for creating patterned hydrogels or coatings. nih.govthalesnano.com Thiol-ene reactions are known for their high yields, tolerance to various functional groups, and often mild reaction conditions, making them a cornerstone of modern polymer fabrication. rsc.orgmdpi.com The use of molecules like this compound in this context can lead to the production of advanced materials such as biocompatible hydrogels for cell encapsulation or specialized polymer networks. nih.gov

Development of Photoresponsive or Redox-Active Materials

The unique chemical structure of this compound makes it a valuable component in the design of "smart" materials that can respond to external stimuli such as light or changes in the redox environment.

Photoresponsive Behavior : The cinnamate group is a well-known photoresponsive chromophore. researchgate.netnih.gov Upon exposure to ultraviolet light (typically >260 nm), the double bonds of two cinnamate moieties can undergo a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) ring. specificpolymers.com This process can be used to crosslink polymer chains, changing the material's properties, such as solubility or shape. specificpolymers.com This photocrosslinking is often reversible, as irradiation with shorter wavelength light (e.g., <260 nm) can cleave the cyclobutane ring, restoring the original cinnamate groups. google.com This reversible dimerization and cleavage allows for the creation of materials for applications like photoresists, data storage, and light-induced shape-memory polymers. specificpolymers.comnanoient.org

Redox-Activity : The thiol (-SH) group can undergo reversible oxidation to form a disulfide bond (-S-S-). This conversion between a thiol and a disulfide is a fundamental redox process. mdpi.com By incorporating this compound into a polymer, the resulting material becomes redox-active. The thioether linkage formed during thiol-ene polymerization can also be oxidized to sulfoxides or sulfones, providing a mechanism to tune the material's properties post-synthesis. nih.gov This responsiveness can be exploited in applications such as drug delivery systems, where a change in the cellular redox environment can trigger the release of a payload, or in the creation of self-healing materials and redox-responsive hydrogels. mdpi.comrsc.org

Stabilizers for Synthetic Resins and Polymer Systems

Polymer degradation due to exposure to heat, light, and oxygen can compromise the material's integrity and lifespan. wikipedia.orgeupegypt.com Chemical stabilizers are added to polymers, such as polyvinyl chloride (PVC), to inhibit these degradation processes. wikipedia.org Organosulfur compounds, particularly those containing thiol groups, can act as effective stabilizers. Mercaptocinnamate esters have been identified as useful stabilizers for synthetic resins, helping to preserve the physical and chemical properties of the polymer during processing and use.

| Application Area | Relevant Functional Group(s) | Resulting Property/Material |

| Polymer Modification | Cinnamate (for polymerization), Thiol, Ester | Polymers with tunable thermal and mechanical properties |

| Thiol-Ene Click Chemistry | Thiol (-SH), Cinnamate (C=C) | Crosslinked polymer networks, hydrogels, functional surfaces |

| Photoresponsive Materials | Cinnamate | Photocrosslinkable polymers, photoresists, shape-memory materials |

| Redox-Active Materials | Thiol (-SH) | Redox-responsive hydrogels, self-healing materials |

| Polymer Stabilization | Mercapto Group | Stabilized synthetic resins (e.g., PVC) |

Use as Building Blocks in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable precursor for the synthesis of more complex molecules, particularly derivatives of 4-mercaptocinnamic acid. A precursor is a compound that participates in a chemical reaction that produces another compound. incb.orgincb.org

Precursor for 4-Mercaptocinnamic Acid Derivatives and Analogues

This compound is a key starting material for synthesizing various cinnamic acid analogues. One notable example is its role as a precursor to 4,4'-Dithiobiscinnamic Acid. The synthesis involves the hydrolysis of the ethyl ester group of this compound to yield the corresponding carboxylic acid, 4-mercaptocinnamic acid. This intermediate can then be oxidized to form the disulfide bridge, yielding 4,4'-dithiobiscinnamic acid. These derivatives are themselves important in materials science, finding use in the synthesis of novel polymers and nanocomposites.

| Precursor Compound | Synthetic Transformation | Product Compound |

| This compound | Hydrolysis (e.g., with NaOH/methanol) | 4-Mercaptocinnamic Acid |

| 4-Mercaptocinnamic Acid | Oxidation | 4,4'-Dithiobiscinnamic Acid |

Synthesis of Heterocyclic Compounds (e.g., thioflavones from mercaptocinnamic acids)

The core structure of this compound, or more commonly its parent 4-mercaptocinnamic acid, is a key precursor for synthesizing various sulfur-containing heterocyclic compounds. One of the most prominent examples is the synthesis of thioflavones (4H-1-benzothiopyran-4-ones) and their analogs. nih.govresearchgate.net The general strategy involves the intramolecular cyclization of a mercaptocinnamic acid derivative.